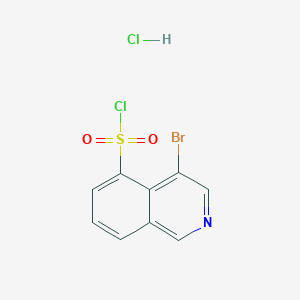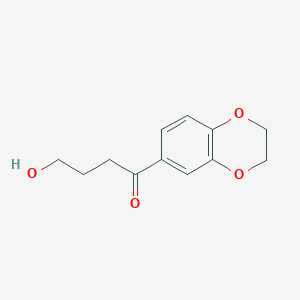
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the inhibition of various enzymes and pathways involved in oxidative stress and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been found to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, as well as to induce apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one in lab experiments is its ability to inhibit oxidative stress and inflammation, making it a useful tool for studying the mechanisms involved in these processes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one. One potential direction is the development of new drugs and therapies based on its antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the condensation of 4-hydroxybutanone and 1,3-benzodioxole in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the benzodioxole to produce the desired product.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
5626-76-6 |
|---|---|
Nombre del producto |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C12H14O4/c13-5-1-2-10(14)9-3-4-11-12(8-9)16-7-6-15-11/h3-4,8,13H,1-2,5-7H2 |
Clave InChI |
NHAYVRIFRAFESU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)
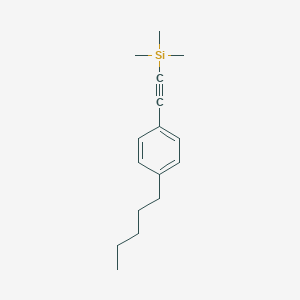
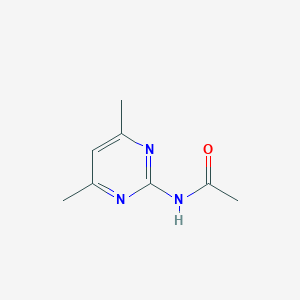
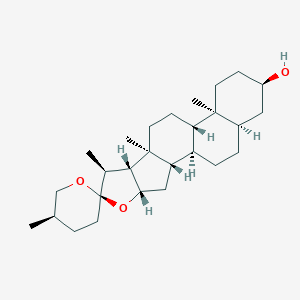
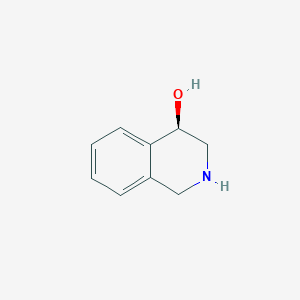
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
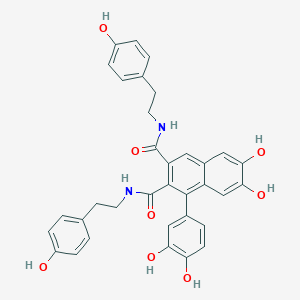
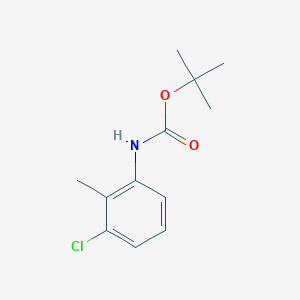
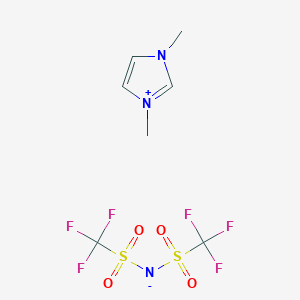

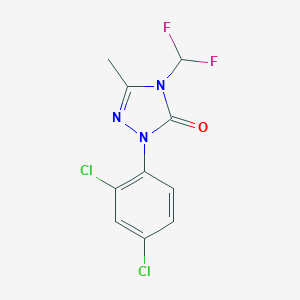
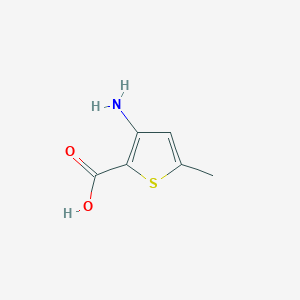
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
